Cas no 1016785-06-0 (N-(propan-2-yl)piperidine-3-sulfonamide)

N-(propan-2-yl)piperidine-3-sulfonamide is a sulfonamide derivative featuring a piperidine scaffold with an isopropyl substitution. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The sulfonamide group enhances binding affinity to biological targets, while the piperidine ring contributes to conformational rigidity, improving selectivity. Its well-defined structure allows for precise modifications, making it valuable in drug discovery for optimizing pharmacokinetic properties. The compound exhibits good solubility and stability under standard conditions, facilitating its use in synthetic applications. Further studies may explore its utility in developing enzyme inhibitors or receptor modulators.
N-(propan-2-yl)piperidine-3-sulfonamide structure
1016785-06-0 structure
Product name:N-(propan-2-yl)piperidine-3-sulfonamide
CAS No:1016785-06-0
MF:C8H18N2O2S
MW:206.305720806122
CID:5702898
PubChem ID:24702584

N-(propan-2-yl)piperidine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1016785-06-0
    • CS-0351422
    • N-ISOPROPYLPIPERIDINE-3-SULFONAMIDE
    • N-(PROPAN-2-YL)PIPERIDINE-3-SULFONAMIDE
    • EN300-712241
    • AKOS000182841
    • 3-Piperidinesulfonamide, N-(1-methylethyl)-
    • N-(propan-2-yl)piperidine-3-sulfonamide
    • Inchi: 1S/C8H18N2O2S/c1-7(2)10-13(11,12)8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3
    • InChI Key: FDEHLHMHKLDSBO-UHFFFAOYSA-N
    • SMILES: S(C1CNCCC1)(NC(C)C)(=O)=O

Computed Properties

  • Exact Mass: 206.10889899g/mol
  • Monoisotopic Mass: 206.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6Ų
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.15±0.1 g/cm3(Predicted)
  • Boiling Point: 320.2±52.0 °C(Predicted)
  • pka: 11.20±0.20(Predicted)

N-(propan-2-yl)piperidine-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-712241-0.05g
N-(propan-2-yl)piperidine-3-sulfonamide
1016785-06-0
0.05g
$1188.0 2023-05-31
Enamine
EN300-712241-1.0g
N-(propan-2-yl)piperidine-3-sulfonamide
1016785-06-0
1g
$1414.0 2023-05-31
Enamine
EN300-712241-0.25g
N-(propan-2-yl)piperidine-3-sulfonamide
1016785-06-0
0.25g
$1300.0 2023-05-31
Enamine
EN300-712241-0.1g
N-(propan-2-yl)piperidine-3-sulfonamide
1016785-06-0
0.1g
$1244.0 2023-05-31
Enamine
EN300-712241-0.5g
N-(propan-2-yl)piperidine-3-sulfonamide
1016785-06-0
0.5g
$1357.0 2023-05-31
Enamine
EN300-712241-5.0g
N-(propan-2-yl)piperidine-3-sulfonamide
1016785-06-0
5g
$4102.0 2023-05-31
Enamine
EN300-712241-2.5g
N-(propan-2-yl)piperidine-3-sulfonamide
1016785-06-0
2.5g
$2771.0 2023-05-31
Enamine
EN300-712241-10.0g
N-(propan-2-yl)piperidine-3-sulfonamide
1016785-06-0
10g
$6082.0 2023-05-31

Additional information on N-(propan-2-yl)piperidine-3-sulfonamide

Comprehensive Overview of N-(propan-2-yl)piperidine-3-sulfonamide (CAS No. 1016785-06-0): Properties, Applications, and Research Insights

N-(propan-2-yl)piperidine-3-sulfonamide (CAS No. 1016785-06-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This sulfonamide derivative, characterized by a piperidine ring and an isopropyl substituent, is often explored for its role in drug discovery, particularly in modulating biological targets. Researchers are increasingly investigating its sulfonamide functional group for its ability to enhance binding affinity and pharmacokinetic properties in small-molecule therapeutics.

In recent years, the demand for sulfonamide-based compounds like N-(propan-2-yl)piperidine-3-sulfonamide has surged, driven by their versatility in medicinal chemistry. A trending topic in this context is the compound's potential application in central nervous system (CNS) drug development, where its piperidine scaffold may interact with neurotransmitter receptors. This aligns with frequent search queries such as "sulfonamide CNS drugs" and "piperidine derivatives in neuroscience," reflecting growing interest in novel neurotherapeutics.

The synthesis of CAS No. 1016785-06-0 typically involves multi-step organic reactions, including sulfonylation of the piperidine-3-amine precursor followed by N-alkylation with isopropyl halides. Analytical techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying its purity and structural integrity. Such methodologies are frequently searched by chemists seeking "sulfonamide synthesis protocols" or "characterization of heterocyclic compounds."

Beyond pharmaceuticals, N-(propan-2-yl)piperidine-3-sulfonamide is also studied in material science for its potential as a ligand in catalysis or as a building block for functionalized polymers. Its hydrogen-bonding capacity and stereochemical flexibility make it a candidate for designing smart materials. This interdisciplinary relevance addresses popular queries like "sulfonamides in materials science" and "piperidine-based catalysts," highlighting its broad utility.

From a regulatory perspective, CAS No. 1016785-06-0 is not classified as hazardous under major chemical inventories, making it accessible for research. However, proper handling protocols are recommended due to its powdered form and potential sensitivity to moisture. Safety data sheets (SDS) often emphasize storage in anhydrous conditions, a detail frequently overlooked in searches like "stable sulfonamide storage."

In conclusion, N-(propan-2-yl)piperidine-3-sulfonamide represents a compelling case study in the convergence of medicinal chemistry and advanced material design. Its dual applicability underscores why it remains a "highly searched synthetic intermediate" in academic and industrial settings. Future research may further elucidate its role in targeted drug delivery systems or green chemistry initiatives, aligning with global trends toward sustainable innovation.

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